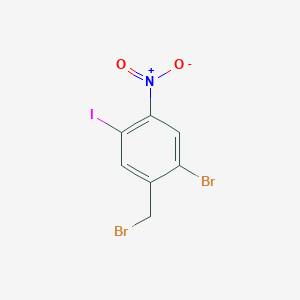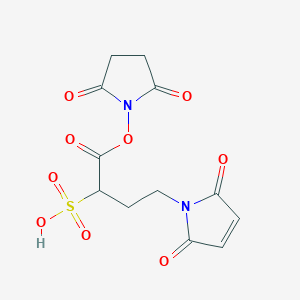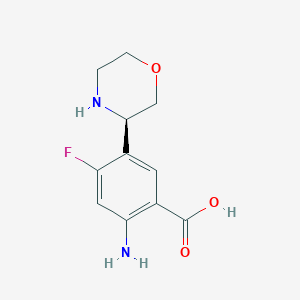![molecular formula C14H8F3N B12864958 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)
2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized biphenyl derivatives .
Aplicaciones Científicas De Investigación
2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies and drug development.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and chemical resistance
Mecanismo De Acción
The mechanism by which 2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can modulate biological pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(trifluoromethyl)[1,1’-biphenyl]-4,4’-diamine: Known for its use in the synthesis of polyimides with unique properties.
Trifluoromethylated pyridines: Utilized in pharmaceuticals and agrochemicals for their enhanced biological activity.
Uniqueness
2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile stands out due to its specific combination of a trifluoromethyl group and a carbonitrile group on a biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C14H8F3N |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
3-[2-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-8H |
Clave InChI |
MJUKVPIAEVEIFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)


![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
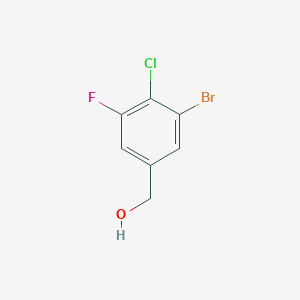
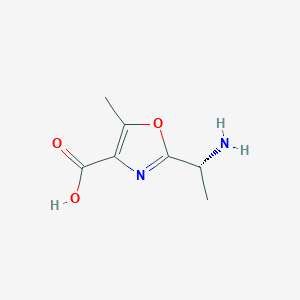
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)


![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)

